Home > Products > Screening Compounds P126832 > (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone - 1448075-97-5

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Catalog Number: EVT-2795662
CAS Number: 1448075-97-5
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

    Compound Description: This compound exhibited potent anticonvulsant activity with an ED50 of 6.20 mg/kg (oral/rat) in the maximal electroshock (MES) test. It also displayed a favorable protective index (PI > 48.38) significantly higher than the reference drug phenytoin. Further investigation revealed that this compound might exert its anticonvulsant effect via sodium channel blocking activity. []

    Relevance: This compound shares a similar core structure with (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, featuring a pyrrolidine ring directly linked to a methanone group. Notably, both compounds possess a substituted aromatic ring attached to the pyrrolidine nitrogen. This structural similarity suggests potential shared biological activities, prompting further exploration. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 acts as an allosteric antagonist at cannabinoid CB1 receptors. It demonstrated hypophagic effects in vivo and modulated CB1 ligand-mediated neuronal excitability in the cerebellum. []

    Relevance: Although structurally distinct from (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone in terms of the core scaffold, PSNCBAM-1 possesses a key shared feature: a pyrrolidine ring. This commonality highlights the significance of the pyrrolidine moiety in modulating biological activities, prompting further investigation into its role within the context of both compounds. []

((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

    Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that reached phase 3 clinical trials for treating type 2 diabetes. This compound effectively inhibits plasma DPP-IV activity upon oral administration, stimulates insulin secretion, and improves glucose tolerance in preclinical models. [, ]

    Relevance: While structurally distinct from (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone at the core, PF-00734200 shares a crucial structural element: a pyrrolidine ring directly attached to a methanone group. This shared motif emphasizes the potential significance of this specific arrangement in influencing biological activity and warrants further investigation. [, ]

Almorexant

    Compound Description: Almorexant functions as a dual antagonist at both orexin receptor subtypes (OX1 and OX2). It effectively promotes sleep in animals and humans without significantly disrupting normal sleep architecture, highlighting its therapeutic potential as a sleep-promoting agent. [, ]

    Relevance: Almorexant, like (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, belongs to a class of compounds containing a methanone group linked to a nitrogen-containing heterocycle. This structural similarity suggests that modifications around this central motif could lead to diverse biological activities, warranting further investigation into structure-activity relationships. [, ]

ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]

    Compound Description: ABT-239 is a potent and selective histamine H3 receptor antagonist. Preclinical studies demonstrated its efficacy in enhancing arousal/attention, improving cognitive function (including social memory), and attenuating schizophrenia-related symptoms in rodent models. [, ]

    Relevance: Both ABT-239 and (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone contain a pyrrolidine ring as part of their structures. This shared structural element highlights the potential importance of the pyrrolidine ring in influencing various biological activities. [, ]

Overview

The compound (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic molecule that features both isoxazole and pyrrolidine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design.

Source

This compound is synthesized through various methods, with significant contributions from studies focusing on the development of novel synthetic pathways and structure-activity relationships. Research articles and patents provide insights into its synthesis, properties, and applications in medicinal chemistry.

Classification

The compound can be classified as an isoxazole derivative due to the presence of the isoxazole ring, which is known for its diverse biological activities. Additionally, it contains a pyrrolidine ring substituted with a phenylsulfonyl group, further enhancing its pharmacological potential.

Synthesis Analysis

Methods

The synthesis of (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be achieved through several approaches:

  1. One-Pot Synthesis: Recent advancements in synthetic methodologies have introduced ultrasonic-assisted one-pot reactions that yield isoxazole derivatives efficiently. This method allows for moderate to excellent yields while minimizing reaction time and complexity .
  2. Multi-Step Synthesis: Traditional methods involve multiple steps, including the formation of the isoxazole ring via cycloaddition reactions followed by subsequent functionalization of the pyrrolidine moiety. Detailed protocols often include the use of reagents such as hydroxylamine for isoxazole formation and sulfonyl chlorides for pyrrolidine modification .

Technical Details

The synthesis typically involves:

  • The formation of an isoxazole ring from appropriate starting materials through a 1,3-dipolar cycloaddition reaction.
  • Introduction of the phenylsulfonyl group onto the pyrrolidine ring via nucleophilic substitution reactions.
Molecular Structure Analysis

Structure

The molecular structure of (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone features:

  • An isozazole ring at position 5.
  • A pyrrolidine ring substituted at position 3 with a phenylsulfonyl group.
  • A carbonyl group attached to the pyrrolidine nitrogen.

Data

Key structural data may include bond lengths and angles derived from X-ray crystallography or computational modeling studies. For example, typical bond lengths in similar compounds can range from 1.2 Å to 1.5 Å for C–C and C–N bonds .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  2. Cyclization Reactions: The presence of reactive sites enables cyclization to form more complex structures or derivatives.

Technical Details

Reactions involving this compound may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for (5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone likely involves:

  1. Binding Interactions: The compound may interact with specific biological targets through hydrogen bonding and π-stacking interactions due to its aromatic groups.
  2. Inhibition Mechanisms: It may act as an inhibitor or modulator in biochemical pathways, potentially affecting receptor activity or enzyme function.

Data

Computational studies such as molecular docking simulations can provide insights into binding affinities and interaction profiles with target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility data varies depending on solvent polarity; polar solvents often enhance solubility due to hydrogen bonding capabilities.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reactivity profiles indicate potential for electrophilic attacks on the aromatic rings or nucleophilic substitutions at the sulfonamide site.
Applications

Scientific Uses

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has potential applications in:

  1. Drug Development: As a lead compound in designing new pharmaceuticals targeting specific diseases.
  2. Biological Research: Utilized in studies exploring its pharmacological effects, mechanisms of action, and interactions with biological systems.
  3. Chemical Biology: Serves as a tool compound for investigating biochemical pathways and receptor interactions.

This compound represents a significant interest within medicinal chemistry due to its structural complexity and potential therapeutic applications. Further research into its synthesis, properties, and biological activities will likely enhance its utility in scientific exploration and drug development.

Properties

CAS Number

1448075-97-5

Product Name

(5-Phenylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

Molecular Formula

C20H18N2O4S

Molecular Weight

382.43

InChI

InChI=1S/C20H18N2O4S/c23-20(18-13-19(26-21-18)15-7-3-1-4-8-15)22-12-11-17(14-22)27(24,25)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2

InChI Key

FEBAPAWRFUARJH-UHFFFAOYSA-N

SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.